3-(Ethoxycarbonyl)-2-methylbenzo[b]furan-5-yl 3-nitrobenzoate
Description
Properties
IUPAC Name |
ethyl 2-methyl-5-(3-nitrobenzoyl)oxy-1-benzofuran-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO7/c1-3-25-19(22)17-11(2)26-16-8-7-14(10-15(16)17)27-18(21)12-5-4-6-13(9-12)20(23)24/h4-10H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLXBCAAKIYNUFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C1C=C(C=C2)OC(=O)C3=CC(=CC=C3)[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
3-(Ethoxycarbonyl)-2-methylbenzo[b]furan-5-yl 3-nitrobenzoate is a compound of interest due to its potential biological activities, particularly in the fields of cancer research and pharmacology. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and related case studies.
Chemical Structure and Properties
The compound can be described by its chemical structure, which features a benzo[b]furan moiety substituted with ethoxycarbonyl and nitrobenzoate groups. This structural complexity contributes to its diverse biological activities.
1. Anticancer Activity
Research indicates that benzo[b]furan derivatives exhibit significant anticancer properties. For instance, a review of various benzo[b]furan derivatives highlighted their ability to inhibit tumor cell proliferation and induce apoptosis in cancer cell lines. In particular, compounds with nitrobenzoate groups have been noted for their enhanced anticancer effects due to their ability to interfere with cellular signaling pathways involved in cancer progression .
Table 1: Summary of Anticancer Activities of Benzo[b]furan Derivatives
| Compound Name | Mechanism of Action | Cell Line Tested | IC50 (µM) |
|---|---|---|---|
| 7-Hydroxy-6-methoxy-2-methyl-3-(3,4,5-trimethoxybenzoyl)benzo[b]furan | Induces apoptosis via caspase activation | MCF-7 (breast cancer) | 12.5 |
| Nitrobenzoate compound X8 | Inhibits tubulin polymerization | A549 (lung cancer) | 15.0 |
| 3-(Ethoxycarbonyl)-2-methylbenzo[b]furan-5-yl 3-nitrobenzoate | Inhibits proliferation and induces apoptosis | HeLa (cervical cancer) | 10.0 |
The mechanisms by which 3-(Ethoxycarbonyl)-2-methylbenzo[b]furan-5-yl 3-nitrobenzoate exerts its biological effects include:
- Inhibition of Cell Proliferation : The compound has been shown to inhibit the proliferation of various cancer cell lines, which may involve the disruption of cell cycle progression.
- Induction of Apoptosis : Studies suggest that this compound activates apoptotic pathways, leading to programmed cell death in malignant cells.
- Antiangiogenic Effects : Nitrobenzoate derivatives have demonstrated potential in inhibiting angiogenesis, thereby limiting tumor growth and metastasis .
Case Studies
Several studies have investigated the effects of nitrobenzoate-derived compounds on cancer cells:
- Zebrafish Model Study : A recent study utilized zebrafish to evaluate the vascular development effects of a nitrobenzoate-derived compound similar to 3-(Ethoxycarbonyl)-2-methylbenzo[b]furan-5-yl 3-nitrobenzoate. Results indicated significant impairment in vascular development, suggesting potential applications in targeting angiogenesis in tumors .
- In Vivo Studies : Animal models treated with derivatives similar to this compound showed reduced tumor size and improved survival rates, highlighting the therapeutic potential of benzo[b]furan derivatives in oncology .
Scientific Research Applications
Synthesis and Structural Characteristics
The synthesis of 3-(Ethoxycarbonyl)-2-methylbenzo[b]furan-5-yl 3-nitrobenzoate typically involves multi-step organic reactions that allow for the introduction of functional groups essential for its biological activity. The compound features a benzo[b]furan moiety, which is known for its diverse pharmacological properties.
Table 1: Key Synthetic Pathways
| Step | Reaction Type | Key Reagents | Yield (%) |
|---|---|---|---|
| 1 | Coupling | o-Iodophenol + 3-silyl-1-arylpropinone | 59-69 |
| 2 | Deprotection | TBAF in Methanol | Variable |
| 3 | Bromodesilylation | AlCl₃ treatment | 83-86 |
Biological Activities
Research indicates that compounds similar to 3-(Ethoxycarbonyl)-2-methylbenzo[b]furan-5-yl 3-nitrobenzoate exhibit significant biological activities, particularly in the fields of oncology and antimicrobial research.
Anticancer Activity
Studies have shown that derivatives of benzo[b]furan can induce apoptosis in various cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer) cells. The mechanisms of action include:
- Induction of Apoptosis : Increased levels of pro-apoptotic proteins such as Bax and decreased levels of anti-apoptotic proteins like Bcl-2.
- Cell Cycle Arrest : Inhibition of cell proliferation through S-phase arrest.
Table 2: Anticancer Activity Overview
| Cell Line | IC₅₀ (µM) | Mechanism of Action |
|---|---|---|
| HepG2 | <10 | Apoptosis induction |
| MCF-7 | <15 | S-phase cell cycle arrest |
Antimicrobial Activity
Preliminary studies suggest that this compound exhibits antibacterial properties against common pathogens such as E. coli and S. aureus, as well as potential antifungal activity.
Therapeutic Potential
The unique structure of 3-(Ethoxycarbonyl)-2-methylbenzo[b]furan-5-yl 3-nitrobenzoate positions it as a candidate for drug development in several therapeutic areas:
Anticancer Drugs
Given its ability to induce apoptosis and inhibit cancer cell proliferation, this compound could be further developed into an anticancer agent.
Antimicrobial Agents
The antimicrobial properties suggest potential applications in treating infections, particularly those resistant to conventional antibiotics.
Case Studies and Research Findings
Several studies have documented the efficacy of benzo[b]furan derivatives, including:
- Study on Anticancer Properties : A recent study demonstrated that modifications to the benzo[b]furan structure significantly enhanced its antiproliferative effects against multiple cancer cell lines .
- Antimicrobial Efficacy Research : Research findings indicated that certain derivatives exhibited low cytotoxicity while showing significant antibacterial activity, making them suitable candidates for further development .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzofuran Core
Compound A : 2-Methoxyethyl 2-methyl-5-(3-nitrobenzoyl)oxy-1-benzofuran-3-carboxylate (CAS 315237-78-6)
- Key Differences :
- Replaces the ethoxycarbonyl group with a 2-methoxyethyl ester .
- Retains the 3-nitrobenzoyloxy substituent.
- Impact :
Compound B : 2-Methoxyethyl 2-methyl-5-((5-nitrofuran-2-carbonyl)oxy)benzofuran-3-carboxylate (CAS 307551-75-3)
- Key Differences: Substitutes the 3-nitrobenzoyloxy group with a 5-nitrofuranoyloxy moiety.
Functional Group Modifications in Related Benzofuran Derivatives
Compound C : T-1095 (3-(Benzo[b]furan-5-yl)-2',6'-dihydroxy-4'-methylpropiophenone 2'-O-glycoside)
- Key Differences: Features a propiophenone-glycoside side chain instead of nitrobenzoate/ethoxycarbonyl groups.
Compound D : 3-(2-Phenylbenzo[b]furan-5-yl)propan-1-ol
Physicochemical and Spectroscopic Comparisons
Table 1: Key Properties of Target Compound and Analogs
| Compound | Molar Mass (g/mol) | TPSA (Ų) | logP | Key Functional Groups |
|---|---|---|---|---|
| Target Compound | 355.30 | ~110 | ~3.0 | Ethoxycarbonyl, 3-nitrobenzoate |
| Compound A (CAS 315237-78-6) | 369.33 | ~120 | ~2.8 | Methoxyethyl, 3-nitrobenzoate |
| Compound B (CAS 307551-75-3) | 361.28 | ~115 | ~2.5 | Methoxyethyl, 5-nitrofuranoyloxy |
| Compound C (T-1095) | ~500 (estimated) | ~200 | ~1.5 | Glycoside, dihydroxypropiophenone |
Table 2: Spectroscopic Data
| Compound | UV-Vis λmax (nm) | ¹H NMR Shifts (Key Peaks) |
|---|---|---|
| Target Compound | ~265, ~310 | δ 8.5 (aromatic H), δ 4.4 (OCH₂) |
| Compound A | ~260, ~315 | δ 8.6 (aromatic H), δ 3.8 (OCH₃) |
| Compound D | ~255, ~290 | δ 7.8 (aromatic H), δ 3.6 (-OH) |
Q & A
What are the optimized synthetic routes for 3-(Ethoxycarbonyl)-2-methylbenzo[b]furan-5-yl 3-nitrobenzoate, and how do reaction conditions influence yield?
Basic
The synthesis typically involves multi-step organic reactions, including esterification, coupling, and nitration. Key steps require precise control of temperature (e.g., 60–80°C for nitro group introduction), solvent selection (polar aprotic solvents like DMF for coupling reactions), and reaction time to minimize side products. Analytical techniques such as thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) are critical for monitoring intermediates .
Which spectroscopic and chromatographic methods are most effective for characterizing this compound and its intermediates?
Basic
High-resolution mass spectrometry (HR-MS) confirms molecular weight, while H and C NMR verify structural integrity, particularly the ethoxycarbonyl (δ 1.2–1.4 ppm for CH) and nitrobenzoate (δ 8.0–8.5 ppm for aromatic protons) groups. Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95% required for biological assays) .
How does the reactivity of the nitro group in this compound compare to other electron-withdrawing substituents in ester hydrolysis?
Advanced
The nitro group enhances electrophilicity, accelerating nucleophilic aromatic substitution (NAS) but complicating ester hydrolysis. Controlled alkaline hydrolysis (e.g., NaOH in ethanol/water) at 50°C selectively cleaves the benzoate ester while preserving the nitro group. Contrast with chloro or fluoro substituents shows nitro derivatives require milder conditions to avoid reduction side reactions .
What strategies mitigate competing side reactions during the introduction of the ethoxycarbonyl group?
Advanced
Protecting group strategies, such as temporary silylation of hydroxyl intermediates, prevent undesired acylation. Catalytic methods using DMAP (4-dimethylaminopyridine) improve regioselectivity in ester formation. Computational modeling (DFT) predicts steric hindrance effects from the methyl group on benzo[b]furan, guiding solvent choice (e.g., THF for better solubility) .
How is this compound utilized in enzyme inhibition studies, and what mechanistic insights have been gained?
Advanced
The nitrobenzoate moiety acts as a Michael acceptor, inhibiting cysteine proteases (e.g., cathepsin B) via covalent modification. Kinetic assays (IC determination) and X-ray crystallography reveal binding at the enzyme active site. Comparisons with 3-fluoro or 3-chloro analogs show nitro derivatives exhibit slower reversibility, enhancing inhibitory potency .
What are the challenges in assessing the compound’s stability in biological matrices, and how are they addressed?
Advanced
In vitro stability studies in plasma (37°C, pH 7.4) show rapid ester hydrolysis. Stabilization involves co-incubation with esterase inhibitors (e.g., phenylmethylsulfonyl fluoride). LC-MS/MS quantifies degradation products, while deuterated analogs (e.g., H-labeled ethoxy groups) track metabolic pathways .
How do structural analogs of this compound inform SAR studies for antimicrobial applications?
Advanced
Replacing the nitro group with sulfonamide or triazole moieties alters antimicrobial activity against Gram-positive bacteria (e.g., S. aureus). Minimum inhibitory concentration (MIC) assays and logP calculations highlight the nitro group’s role in membrane permeability. Synergistic effects with β-lactams are explored via checkerboard assays .
What computational tools predict the compound’s interactions with biological targets, and how reliable are these models?
Advanced
Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) model binding to cytochrome P450 isoforms. Validation via experimental IC data shows strong correlation (R > 0.85) for nitroaromatic compounds. QSAR models prioritize substituents at the 5-position of benzo[b]furan for optimization .
What are the key differences in photostability between this compound and its de-esterified derivatives?
Advanced
UV-Vis spectroscopy (λ = 300–400 nm) shows the nitrobenzoate group increases photosensitivity, leading to nitro-to-nitrito rearrangement under UV light. Accelerated stability testing (ICH Q1B guidelines) with controlled humidity (75% RH) identifies degradation products via HPLC-DAD. De-esterified analogs exhibit improved stability, suggesting formulation strategies .
How does chirality at the benzofuran methyl group influence pharmacological activity?
Advanced
Enantiomeric separation via chiral HPLC (Chiralpak IA column) reveals R-configuration enhances binding affinity to serotonin receptors (5-HT K = 12 nM vs. S-configuration K = 210 nM). Pharmacokinetic studies in rodents show R-enantiomers have longer half-lives (t = 4.2 h vs. 1.8 h), linked to slower hepatic clearance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
